2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a triazolopyridine moiety, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazolidinone ring through the cyclization of an amino alcohol with a carbonyl compound. The triazolopyridine moiety can be introduced via a cyclization reaction involving a hydrazine derivative and a pyridine carboxylic acid. The final step involves the coupling of the oxazolidinone and triazolopyridine intermediates under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization may involve scaling up the reactions and implementing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and pharmacological properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a building block in material science.
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The trifluoromethyl group and the triazolopyridine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide: Lacks the triazolopyridine and trifluoromethyl groups, resulting in different pharmacological properties.
N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide: Lacks the oxazolidinone ring, affecting its chemical reactivity and biological activity.
Uniqueness
2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the triazolopyridine moiety contributes to its binding affinity and specificity for biological targets.
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c14-13(15,16)8-1-2-21-9(5-8)18-19-10(21)6-17-11(22)7-20-3-4-24-12(20)23/h1-2,5H,3-4,6-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMWIYKCVRIPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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